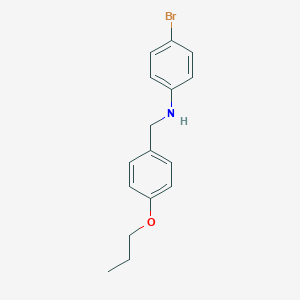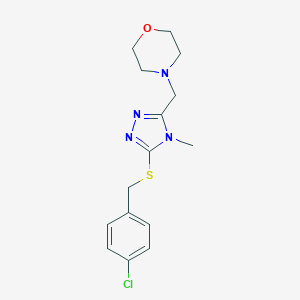![molecular formula C24H26N2O3S B427020 N-(4-methylphenyl)-3-[4-(1-phenylethylsulfamoyl)phenyl]propanamide](/img/structure/B427020.png)
N-(4-methylphenyl)-3-[4-(1-phenylethylsulfamoyl)phenyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methylphenyl)-3-[4-(1-phenylethylsulfamoyl)phenyl]propanamide is a complex organic compound with a unique structure that includes a sulfonamide group and a propanamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-3-[4-(1-phenylethylsulfamoyl)phenyl]propanamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 4-methylphenylamine and 1-phenylethylamine, which are then reacted with sulfonyl chloride to form the sulfonamide intermediate. This intermediate is further reacted with 3-bromopropanamide under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. Common reagents used in the industrial synthesis include sulfonyl chlorides, amines, and bromopropanamide.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-methylphenyl)-3-[4-(1-phenylethylsulfamoyl)phenyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Applications De Recherche Scientifique
N-(4-methylphenyl)-3-[4-(1-phenylethylsulfamoyl)phenyl]propanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-(4-methylphenyl)-3-[4-(1-phenylethylsulfamoyl)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit enzyme activity by mimicking the natural substrate, thereby blocking the active site. This inhibition can lead to various biological effects, depending on the target enzyme or receptor.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-methylphenyl)-3-[4-(1-phenylethylsulfamoyl)phenyl]propanamide
- N-(4-methylphenyl)-3-(4-{[(1-phenylethyl)amino]sulfonyl}phenyl)butanamide
- N-(4-methylphenyl)-3-(4-{[(1-phenylethyl)amino]sulfonyl}phenyl)pentanamide
Uniqueness
This compound is unique due to its specific structural features, such as the presence of both a sulfonamide group and a propanamide backbone. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C24H26N2O3S |
|---|---|
Poids moléculaire |
422.5g/mol |
Nom IUPAC |
N-(4-methylphenyl)-3-[4-(1-phenylethylsulfamoyl)phenyl]propanamide |
InChI |
InChI=1S/C24H26N2O3S/c1-18-8-13-22(14-9-18)25-24(27)17-12-20-10-15-23(16-11-20)30(28,29)26-19(2)21-6-4-3-5-7-21/h3-11,13-16,19,26H,12,17H2,1-2H3,(H,25,27) |
Clé InChI |
SRHWOMMTLCCRNK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)CCC2=CC=C(C=C2)S(=O)(=O)NC(C)C3=CC=CC=C3 |
SMILES canonique |
CC1=CC=C(C=C1)NC(=O)CCC2=CC=C(C=C2)S(=O)(=O)NC(C)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![butyl 4-[({[4-methyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B426937.png)

![2-{4-[(tert-butylamino)sulfonyl]phenoxy}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B426939.png)
![2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B426941.png)
![N-(2-furylmethyl)-2-{[4-(3-methylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B426942.png)
![1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B426943.png)
![2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B426944.png)
![N-(3,4-dimethylphenyl)-2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B426945.png)
![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(morpholin-4-yl)phenyl]acetamide](/img/structure/B426946.png)
![N-(2,4-dimethylphenyl)-2-{[5-(morpholin-4-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B426948.png)
![1-({[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)piperidine](/img/structure/B426952.png)

![N-butyl-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B426956.png)
![2-[(2,3-Dichlorophenyl)amino]-2-oxoethyl 4-cyano-2-fluorobenzoate](/img/structure/B426957.png)
